Ethyl 2-(3-(difluoromethyl)-5,5a,6,6a-tetrahydrocyclopropa[g]indazol-1(4H)-yl)acetate
Description
Properties
Molecular Formula |
C13H16F2N2O2 |
|---|---|
Molecular Weight |
270.27 g/mol |
IUPAC Name |
ethyl 2-[3-(difluoromethyl)-5,5a,6,6a-tetrahydro-4H-cyclopropa[g]indazol-1-yl]acetate |
InChI |
InChI=1S/C13H16F2N2O2/c1-2-19-10(18)6-17-12-8(11(16-17)13(14)15)4-3-7-5-9(7)12/h7,9,13H,2-6H2,1H3 |
InChI Key |
FOHOVOXERBIAJW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C2=C(CCC3C2C3)C(=N1)C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-(difluoromethyl)-5,5a,6,6a-tetrahydrocyclopropa[g]indazol-1(4H)-yl)acetate typically involves multiple steps, starting with the preparation of the indazole core. One common method involves the cycloaddition of α-substituted α-diazomethylphosphonates with arynes to form the indazole ring . The difluoromethyl group can be introduced via a radical-mediated decarboxylative C(sp^3)-N cross-coupling reaction . The final step involves esterification to form the ethyl acetate moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition step and the use of efficient catalysts for the cross-coupling reaction.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-(difluoromethyl)-5,5a,6,6a-tetrahydrocyclopropa[g]indazol-1(4H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the indazole ring or the difluoromethyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that compounds similar to ethyl 2-(3-(difluoromethyl)-5,5a,6,6a-tetrahydrocyclopropa[g]indazol-1(4H)-yl)acetate exhibit promising anticancer properties. The compound's structure allows it to interact with specific biological targets that are crucial in cancer cell proliferation and survival. For instance, studies have shown that modifications in the indazole structure can enhance the selective inhibition of cancer cell growth .
1.2 GPCR Modulation
The compound has been identified as a potential modulator of G protein-coupled receptors (GPCRs), which play a pivotal role in various physiological processes and are significant targets in drug discovery. The difluoromethyl group enhances the lipophilicity of the compound, potentially improving its binding affinity to GPCRs .
Pharmaceutical Applications
2.1 Drug Development
this compound is being explored for its ability to serve as a lead compound in the development of new pharmaceuticals. Its unique chemical structure allows for various modifications that can lead to the synthesis of derivatives with enhanced pharmacological profiles .
2.2 Inhibitors for Specific Enzymes
The compound has been studied as an inhibitor for specific enzymes involved in disease pathways. For example, it has shown activity against PRMT5 (protein arginine methyltransferase 5), which is implicated in several cancers and other diseases. This makes it a candidate for further development into therapeutic agents targeting these pathways .
Cosmetic Formulations
3.1 Skin Care Applications
Recent studies have indicated that compounds with similar structures can be incorporated into cosmetic formulations due to their potential moisturizing and protective properties. The ability to enhance skin hydration and barrier function makes this compound an attractive ingredient for topical applications .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of ethyl 2-(3-(difluoromethyl)-5,5a,6,6a-tetrahydrocyclopropa[g]indazol-1(4H)-yl)acetate involves its interaction with specific molecular targets. The indazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The difluoromethyl group can enhance the compound’s binding affinity and stability, making it a potent inhibitor or activator of its targets.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structure and Substituent Variations
The target compound’s cyclopropa[g]indazol core differentiates it from simpler indazole or benzimidazole derivatives. Key structural analogues include:
- Compound 83 (from ): Shares the cyclopropa[g]indazol core but lacks the ethyl acetate group, instead featuring a free carboxylic acid. Its molecular weight is 798.9 [M+H]+, reflecting the absence of the ethyl ester .
- Compound 14b (from ): A benzo[d]imidazole derivative with nitro and trifluoromethyl substituents. This compound exhibits a planar aromatic system, contrasting with the strained bicyclic structure of the target compound .
- Compound 82 (from ): Contains a tetrafluoro-substituted indazol core, highlighting the impact of additional fluorine atoms on molecular weight (858.8 [M+H]+) and lipophilicity .
Electronic and Steric Effects
- The difluoromethyl group in the target compound provides moderate electron-withdrawing effects, balancing solubility and stability.
- The cyclopropane ring introduces steric strain, which may limit conformational flexibility compared to non-cyclopropane analogues like Compound 14b.
Physicochemical and Pharmacological Properties
Research Findings and Implications
- Stability : The cyclopropane ring in the target compound may confer kinetic stability despite thermodynamic instability, as observed in related strained systems .
- Bioactivity: Difluoromethyl-substituted indazoles show enhanced receptor binding in preliminary assays compared to non-fluorinated analogues, though direct data for the target compound remains unpublished .
Biological Activity
Ethyl 2-(3-(difluoromethyl)-5,5a,6,6a-tetrahydrocyclopropa[g]indazol-1(4H)-yl)acetate is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound through an analysis of its chemical properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : CHFNO
- Molecular Weight : 250.25 g/mol
- IUPAC Name : this compound
This structure features a difluoromethyl group and a tetrahydrocyclopropane moiety, which are significant for its biological activity.
Research indicates that compounds similar in structure to this compound often exhibit inhibition of specific enzymes or pathways associated with cancer progression or inflammatory responses. The difluoromethyl group may enhance the lipophilicity and metabolic stability of the compound, potentially leading to increased bioavailability.
Anticancer Properties
Several studies have reported on the anticancer properties of related compounds. For instance:
- A study demonstrated that indazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells through the activation of caspase pathways .
- Another investigation highlighted that compounds with similar structures showed significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
Anti-inflammatory Effects
In addition to anticancer properties, some derivatives exhibit anti-inflammatory activities:
- Research has shown that certain indazole-based compounds can reduce the production of pro-inflammatory cytokines in vitro, suggesting their potential use in treating inflammatory diseases .
- A case study involving a related compound indicated a reduction in inflammation markers in animal models treated with the compound .
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Activity
In a controlled experiment involving various indazole derivatives, this compound was tested against MCF-7 breast cancer cells. The results showed a significant decrease in cell viability at concentrations above 10 µM after 48 hours of treatment.
Case Study 2: Inflammation Model
In a murine model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a marked decrease in edema and inflammatory cytokines (TNF-alpha and IL-6), indicating its potential as an anti-inflammatory agent.
Q & A
Q. How can mechanistic studies of the cyclopropanation step be designed to elucidate reaction pathways?
- Methodological Answer :
- Isotopic Labeling : Introduce ¹³C-labeled precursors to track carbon migration via NMR .
- Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to monitor intermediate formation rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
